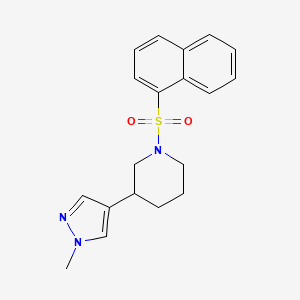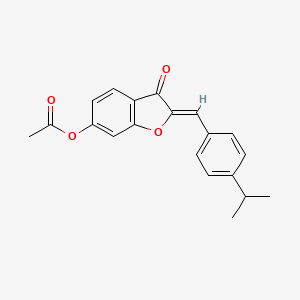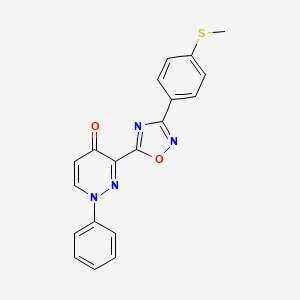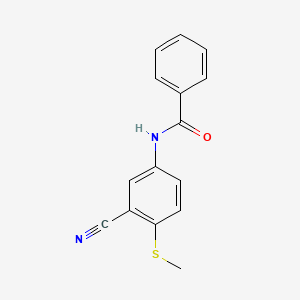
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a potent inhibitor of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mecanismo De Acción
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine inhibits GSK-3 by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its substrates, which leads to downstream effects on various biological processes.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been shown to have various biochemical and physiological effects. For example, inhibition of GSK-3 has been linked to increased insulin sensitivity and glucose uptake in skeletal muscle cells. Inhibition of GSK-3 has also been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine in lab experiments is its potency and specificity for GSK-3. This allows researchers to selectively inhibit GSK-3 and study its role in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are specific to GSK-3 inhibition.
Direcciones Futuras
There are several future directions for the use of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine in scientific research. One direction is to study the role of GSK-3 in various disease models, including Alzheimer's disease, diabetes, and cancer. Another direction is to develop more potent and specific inhibitors of GSK-3 based on the structure of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine. Additionally, the use of this compound in combination with other inhibitors or drugs may lead to new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine involves several steps. The first step is the synthesis of 1-(naphthalene-1-sulfonyl)piperidine, which is then reacted with 1-methyl-1H-pyrazole-4-boronic acid to yield 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been used in various scientific research applications. One of the most notable applications is in the study of a specific protein called glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in several biological processes, including cell signaling, gene expression, and metabolism. Inhibition of GSK-3 has been linked to various diseases, including Alzheimer's disease, diabetes, and cancer. 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been shown to be a potent inhibitor of GSK-3, making it a valuable tool for studying the role of this protein in various biological processes.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-13-17(12-20-21)16-8-5-11-22(14-16)25(23,24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOUDJVKGOBOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)
